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Compound of Interest

Compound Name: Envonalkib

Cat. No.: B10827855

For Researchers, Scientists, and Drug Development Professionals

Abstract

Envonalkib (TQ-B3139) is a potent, orally bioavailable, next-generation tyrosine kinase
inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1 proto-oncogene 1 (ROS1),
and c-Met. It has demonstrated significant clinical efficacy, particularly in the first-line treatment
of ALK-positive non-small cell lung cancer (NSCLC), where it has shown superiority over first-
generation inhibitors like crizotinib. This technical guide provides an in-depth overview of
Envonalkib's chemical properties, mechanism of action, pharmacokinetics, and clinical trial
data. It includes detailed experimental methodologies for key assays and visualizes critical
pathways and workflows to support further research and development.

Chemical and Physical Properties

Envonalkib is a small molecule inhibitor with the following chemical properties:
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Property Value Citation(s)

Molecular Formula C24H26CI2FNs02 [1]

Molecular Weight 506.40 g/mol [1]

CAS Number 1621519-26-3 (free base) [11[2]
5-[(1R)-1-(2,6-dichloro-3-
fluorophenyl)ethoxy]-4'-

IUPAC Name methoxy-6'-[(2S)-2- [2]
methylpiperazin-1-yl][3,3'-
bipyridin]-6-amine

Synonyms TQ-B3139, CT-711 [2]

Related CAS Numbers:[2]

e 2070044-93-6 (XHCI)

e 1867204-59-8 (tartrate)

e 1867204-56-5 (citrate)

e 1867204-58-7 (maleate)

e 1867204-60-1 (fumarate)

1867204-54-3 (HCI)

Mechanism of Action

Envonalkib exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of

ALK, ROS1, and c-Met tyrosine kinases. In cancers driven by chromosomal rearrangements of

the ALK or ROS1 genes, the resulting fusion proteins are constitutively active, leading to

uncontrolled activation of downstream signaling pathways that promote cell proliferation,

survival, and migration. Envonalkib's inhibition of these kinases blocks their

autophosphorylation and subsequent activation of key signaling cascades, including the
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PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This ultimately leads to the suppression of
tumor growth and induction of apoptosis in cancer cells dependent on these oncogenic drivers.

Signaling Pathway Inhibition by Envonalkib
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Envonalkib inhibits ALK/ROS1, blocking downstream pro-survival pathways.
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Quantitative Data
In Vitro Kinase Inhibitory Activity

Envonalkib has demonstrated potent inhibitory activity against wild-type ALK and clinically
relevant mutant forms.

Target Kinase ICs0 (NM) Citation(s)
ALK (wild-type) 1.96 [2]

ALK L1196M 35.1

ALK G1269S 61.3

Phase Il Clinical Trial (NCT04009317) Efficacy Summary

A randomized, multicenter, open-label, phase Il trial compared the efficacy and safety of
Envonalkib versus Crizotinib in treatment-naive patients with advanced ALK-positive NSCLC.

Hazard Ratio

Efficacy Envonalkib Crizotinib o
. (95% CI) I p- Citation(s)
Endpoint (n=131) (n=133)
value
Median
) 24.87 months 11.60 months 0.47 (0.34-0.64);
Progression-Free [3]
) (15.64-30.36) (8.28-13.73) p < 0.0001
Survival (PFS)
Objective
Response Rate 81.68% 70.68% p = 0.056 [3]
(ORR)
Median Duration
25.79 months 11.14 months
of Response p = 0.0003 [3]
(16.53-29.47) (9.23-16.59)
(DoR)
CNS-ORR
(patients with
78.95% 23.81% N/A [3]

baseline brain

lesions)
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Pharmacokinetic Parameters in Healthy Male Subjects

Following a single 600 mg oral dose of [**C]envonalkib.

Parameter Value Citation(s)
Median Tmax (radioactivity) 4 hours [4]
Mean ta/2 (radioactivity) 65.2 hours [4]

93.93% (15.23% in urine,
Mean Total Recovery (504 h) ) [4]
78.71% in feces)

Major Plasma Components (%  M315 (33.33%), Unchanged

4
of radioactivity) Envonalkib (20.37%) 4]

Major Urinary Component (% M315 (O-dealkylation

4
of dose) metabolite) (7.98%) 4

Major Fecal Component (% of M434-1 (cysteine conjugate)

[4]
dose) (16.01%)

Experimental Protocols
In Vitro Kinase Assay for ICso Determination

This protocol describes a generalized, plausible method for determining the half-maximal
inhibitory concentration (ICso) of Envonalkib against ALK or ROS1 kinases, based on standard
industry practices.

1. Principle: The assay quantifies the ability of Envonalkib to inhibit the phosphorylation of a
specific substrate by the target kinase (e.g., recombinant human ALK). The kinase activity is
measured by detecting the amount of ATP consumed, which is inversely proportional to the
inhibitory effect of the compound. A common method is a luminescence-based assay that
measures the amount of ADP produced.

2. Materials and Reagents:

e Recombinant human kinase (e.g., ALK, ROS1)
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Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgClz; 0.1mg/ml BSA)

ATP solution

Suitable kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

Envonalkib (dissolved in DMSO to create a stock solution)

ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)

White, opaque 384-well assay plates

Multichannel pipettors

Plate reader capable of measuring luminescence

. Procedure:

Compound Preparation: Prepare a serial dilution of Envonalkib in DMSO. A typical starting
concentration might be 10 mM, diluted in 10-point, 3-fold steps.

Kinase Reaction Setup:

o Add kinase buffer to all wells of a 384-well plate.

o Add the diluted Envonalkib or DMSO (for positive and negative controls) to the
appropriate wells.

o Add the recombinant kinase enzyme to all wells except the "no kinase" background
controls.

o Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.

Initiation of Kinase Reaction:

o Prepare a solution of substrate and ATP in the kinase buffer. The ATP concentration
should be near the Km for the enzyme.

o Initiate the reaction by adding the ATP/substrate solution to all wells.
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o Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

 Signal Detection:

o Stop the kinase reaction and measure the amount of ADP produced according to the ADP-
Glo™ kit manufacturer's instructions. This typically involves two steps: first, adding a
reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to
ATP and generate a luminescent signal via a luciferase reaction.

o Data Analysis:
o Subtract the background signal (from "no kinase" wells) from all other readings.

o Normalize the data by setting the DMSO-only control (no inhibition) as 100% activity and a
high concentration of inhibitor as 0% activity.

o Plot the percent activity against the logarithm of the Envonalkib concentration.

o Fit the resulting dose-response curve to a four-parameter logistic equation to determine
the 1Cso value.

Experimental Workflow for ICso Determination
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Workflow for determining the ICso of Envonalkib in a kinase assay.
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Conclusion

Envonalkib is a highly potent ALK/ROS1 inhibitor with a favorable pharmacokinetic profile and
demonstrated superiority over older-generation TKIs in clinical trials for ALK-positive NSCLC.
Its robust activity, including in patients with central nervous system metastases, establishes it
as a critical therapeutic agent. The data and protocols presented in this guide offer a
comprehensive resource for researchers and clinicians working to further understand and
utilize Envonalkib in the treatment of ALK/ROS1-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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